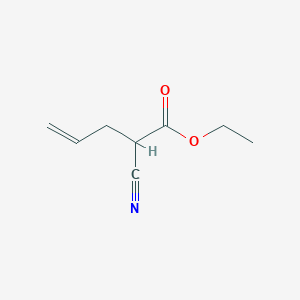

Ethyl 2-cyanopent-4-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-cyanopent-4-enoate is a chemical compound with the molecular formula C8H11NO2 . It has a molecular weight of 153.18 g/mol . The compound is in liquid form .

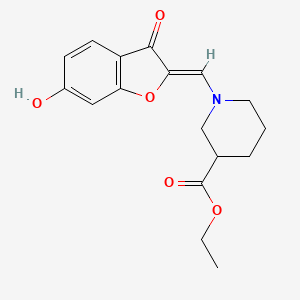

Molecular Structure Analysis

The IUPAC name for this compound is ethyl 2-cyano-4-pentenoate . The InChI code is 1S/C8H11NO2/c1-3-5-7(6-9)8(10)11-4-2/h3,7H,1,4-5H2,2H3 . The InChI key is GZPKRYGHDHDCKH-UHFFFAOYSA-N . The canonical SMILES structure is CCOC(=O)C(CC=C)C#N .Physical And Chemical Properties Analysis

Ethyl 2-cyanopent-4-enoate has a boiling point of 108 °C (at a pressure of 17 Torr) and a predicted density of 1.001±0.06 g/cm3 . It has a topological polar surface area of 50.1 Ų . The compound has a rotatable bond count of 5 .Applications De Recherche Scientifique

1. Crystal Packing Studies

Ethyl 2-cyanopent-4-enoate has been studied for its unique crystal packing interactions. In particular, the compound utilizes rare N⋯π and O⋯π interactions, forming distinctive structures like zigzag double-ribbons and 1-D double-columns. These nonhydrogen bonding interactions play a crucial role in the compound's structural arrangement, adding valuable insights into crystal engineering and molecular design (Zhang, Wu, & Zhang, 2011).

2. Synthetic Applications

Ethyl 2-cyano-3-alkoxypent-2-enoates, a related compound, have been synthesized using Ru-mediated coupling reactions. These compounds exhibit significant structural distortion due to steric hindrance, which is crucial for understanding the synthesis and application of such compounds in organic chemistry (Seino et al., 2017).

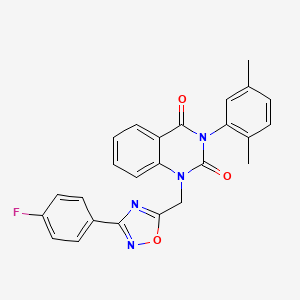

3. Intramolecular Cyclization for Synthesis

Ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoates undergo intramolecular cyclization to form a series of (trifluoromethyl)quinoline-3-carbonitrile derivatives. This process highlights the compound's utility in synthesizing complex structures, demonstrating its importance in medicinal chemistry and drug synthesis (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).

4. Molecular Structure and Conformation Analysis

The molecular structure and conformation of Ethyl 2-cyano-3-alkoxypent-2-enoates have been explored using X-ray crystallography and Density Functional Theory (DFT) calculations. These studies are critical in understanding the physical and chemical properties of these compounds, which is essential in various fields like material science and pharmacology (Seino et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

ethyl 2-cyanopent-4-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-5-7(6-9)8(10)11-4-2/h3,7H,1,4-5H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPKRYGHDHDCKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyanopent-4-enoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2364067.png)

![N-(4-bromophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2364074.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2364076.png)

![N-(2,4-dimethylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2364082.png)

![3-[(4,4-Difluorocyclohexyl)oxy]-6-methylpyridazine](/img/structure/B2364085.png)

![4-chloro-N-(3,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2364086.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2364090.png)